N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide

Description

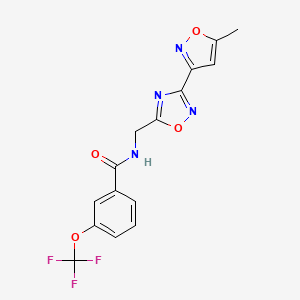

This compound features a benzamide core substituted with a trifluoromethoxy group at the 3-position and a methylene-linked 1,2,4-oxadiazole moiety bearing a 5-methylisoxazol-3-yl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and rigidity.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O4/c1-8-5-11(21-25-8)13-20-12(26-22-13)7-19-14(23)9-3-2-4-10(6-9)24-15(16,17)18/h2-6H,7H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXOSHSQLYPHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates multiple functional groups, including an isoxazole ring, an oxadiazole ring, and a trifluoromethoxy group, which contribute to its diverse biological activities.

Structural Overview

The molecular formula of this compound is , and it exhibits a molecular weight of approximately 348.29 g/mol. The presence of the trifluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and bioavailability of the compound, potentially improving its pharmacokinetic properties .

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of oxadiazole and isoxazole compounds often exhibit anticancer activities. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism typically involves induction of apoptosis and modulation of key signaling pathways .

2. Anti-inflammatory Effects

Compounds containing isoxazole and oxadiazole moieties are known to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

3. Enzyme Inhibition

The trifluoromethoxy group can enhance interactions with enzyme targets due to its electronegative nature, potentially leading to increased inhibition rates in various biochemical assays. This feature has been observed in studies focusing on enzyme targets relevant to cancer and inflammation .

The biological activity of this compound likely involves:

- Binding Interactions : The compound's multiple rings allow for various non-covalent interactions (e.g., hydrogen bonds and π-π stacking) with biological targets.

- Signal Pathway Modulation : Interaction with specific receptors or enzymes can lead to downstream effects on cellular signaling pathways, influencing processes like apoptosis and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| 2 | U-937 | 1.20 | Cytotoxic effects through caspase activation |

| 3 | A549 | 0.12 | Inhibition of HDAC leading to cell cycle arrest |

Note: The above data is derived from studies on oxadiazole derivatives that share structural similarities with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Analysis

The compound’s structural analogs can be categorized based on heterocyclic core variations, substituents, and linkage types. Key examples from the literature include:

Table 1: Comparative Structural Features

Key Differences and Implications

Heterocyclic Core Variations

- 1,2,4-Oxadiazole vs. Thiadiazole () : The target compound’s oxadiazole core is more electronegative and rigid than thiadiazole derivatives (e.g., compound 6). This enhances metabolic stability compared to thiadiazoles, which may undergo faster degradation due to sulfur’s susceptibility to oxidation .

- Oxadiazole vs. Tetrazole (DN6): Tetrazoles (e.g., DN6) act as carboxylic acid bioisosteres, favoring ionic interactions in biological targets.

Substituent Effects

- Trifluoromethoxy vs. Trifluoromethyl (DN6) : The trifluoromethoxy group in the target compound offers a balance of lipophilicity (logP ~2.5 estimated) and moderate electron-withdrawing effects, whereas DN6’s trifluoromethyl group is more lipophilic (logP ~3.0) but less polarizable .

- Nitro/Cyano Groups (): Analogs with nitro (e.g., Compound 1) or cyano groups (e.g., Compound 2) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the target’s trifluoromethoxy group .

Linkage Types

- Methylene vs. Thioether () : The methylene linkage in the target compound provides greater conformational stability than thioether-linked analogs (e.g., Compound 1), which may exhibit flexibility but lower oxidative resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.